molecular formula C12H24N2O3 B2899996 Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate CAS No. 606931-01-5

Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate

Cat. No. B2899996
CAS RN: 606931-01-5
M. Wt: 244.335
InChI Key: AOVWADYIVQEBHV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate, also known as TB4-HEDC, is an organic compound with the formula C11H20N2O4. It is a white crystalline solid that is soluble in water and polar organic solvents. TB4-HEDC is used in a variety of scientific research applications due to its unique properties, such as its ability to act as a chelating agent, a reducing agent, and a proton donor. It is also used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate has a variety of scientific research applications due to its unique properties. It is used as a chelating agent in metal ion extraction, as a reducing agent in organic synthesis, and as a proton donor in acid-base reactions. It is also used in the synthesis of other compounds, such as polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate is complex and not fully understood. It is believed that the compound acts as a chelating agent by binding to metal ions and forming complexes. This binding reduces the metal ion’s ability to interact with other molecules, which can affect the properties of the metal ion. This compound also acts as a reducing agent by donating electrons to other molecules, which can affect the properties of the molecules. Finally, this compound acts as a proton donor by donating protons to other molecules, which can affect the properties of the molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have the ability to inhibit the growth of certain bacteria and fungi. In addition, this compound has been found to have the ability to modulate the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in both water and polar organic solvents. Additionally, it has a low toxicity, making it safe for use in laboratory experiments. However, this compound does have some limitations for use in laboratory experiments. It is not very stable and can decompose over time, and it can form complexes with metal ions, which can affect the results of the experiment.

Future Directions

The potential future directions for Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate are numerous. Further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to develop new synthesis methods and to explore new applications for this compound. Finally, research could be done to improve its stability and to develop new methods to prevent it from forming complexes with metal ions.

Synthesis Methods

Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl alcohol and ethylenediaminetetraacetic acid (EDTA). This reaction produces a mixture of ethylenediaminetetraacetic acid mono- and di-tert-butyl esters, which can be separated by column chromatography. The mono-ester is then hydrolyzed to yield this compound. Other methods of synthesis include the reaction of ethylenediaminetetraacetic acid with tert-butyl bromide or the reaction of ethylenediaminetetraacetic acid with tert-butyl isocyanate.

properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-13(7-8-14)9-10-15/h15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVWADYIVQEBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

606931-01-5
Record name tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate
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